Cas no 1798883-21-2 (N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide)

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by its naphthalene and nitrobenzene functional groups. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both amino and sulfonamide moieties enhances its reactivity, enabling selective modifications for targeted applications. Its structural features, including the electron-withdrawing nitro group, may contribute to interactions with biological targets or serve as a precursor for further functionalization. The compound's stability and solubility profile make it suitable for use in controlled reaction conditions, supporting its utility in medicinal chemistry and material science research.
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide structure
1798883-21-2 structure
商品名:N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
CAS番号:1798883-21-2
MF:C18H17N3O4S
メガワット:371.410282850266
CID:6216689
PubChem ID:86820123

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-1167197
    • 1798883-21-2
    • N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
    • インチ: 1S/C18H17N3O4S/c19-12-18(15-6-5-13-3-1-2-4-14(13)11-15)20-26(24,25)17-9-7-16(8-10-17)21(22)23/h1-11,18,20H,12,19H2
    • InChIKey: PPKAIUHEUHNUNZ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC(CN)C1C=CC2C=CC=CC=2C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 371.09397721g/mol
  • どういたいしつりょう: 371.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 578
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 126Ų

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1167197-50mg
1798883-21-2
50mg
$528.0 2023-10-03
Enamine
EN300-1167197-10000mg
1798883-21-2
10000mg
$2701.0 2023-10-03
Enamine
EN300-1167197-1.0g
1798883-21-2
1g
$1070.0 2023-06-08
Enamine
EN300-1167197-2500mg
1798883-21-2
2500mg
$1230.0 2023-10-03
Enamine
EN300-1167197-0.25g
1798883-21-2
0.25g
$985.0 2023-06-08
Enamine
EN300-1167197-1000mg
1798883-21-2
1000mg
$628.0 2023-10-03
Enamine
EN300-1167197-10.0g
1798883-21-2
10g
$4606.0 2023-06-08
Enamine
EN300-1167197-0.1g
1798883-21-2
0.1g
$943.0 2023-06-08
Enamine
EN300-1167197-0.05g
1798883-21-2
0.05g
$900.0 2023-06-08
Enamine
EN300-1167197-100mg
1798883-21-2
100mg
$553.0 2023-10-03

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide 関連文献

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide (CAS No. 1798883-21-2)

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide, identified by its CAS number 1798883-21-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic structure, exhibits a unique combination of functional groups that make it a promising candidate for various applications in drug discovery and molecular research.

The molecular framework of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide consists of a naphthalene ring substituted with an aminoethyl side chain, further modified by a nitro group and a sulfonamide moiety. This structural configuration imparts distinct chemical properties, including solubility characteristics, reactivity, and potential biological activity. The presence of multiple reactive sites within the molecule allows for diverse synthetic modifications, making it a versatile intermediate in the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The nitrobenzene scaffold, in particular, has been extensively studied for its role in medicinal chemistry due to its ability to modulate enzyme activity and interact with biological targets. Research indicates that derivatives of nitroaromatic compounds can exhibit potent effects on various disease pathways, including inflammation, neurodegeneration, and cancer.

The sulfonamide functional group is another key feature of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide, which is well-documented for its broad spectrum of biological activities. Sulfonamides are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) in enzymatic processes. Additionally, they have shown promise in the development of antiviral and anti-inflammatory drugs. The combination of these two functional groups in the present compound suggests that it may possess unique pharmacological properties worthy of further investigation.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for potential therapeutic applications. Virtual screening techniques have been employed to identify molecules that can interact with specific protein targets relevant to human diseases. N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide has been subjected to such analyses, revealing potential binding affinities with enzymes involved in metabolic pathways and signal transduction cascades.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The naphthalene ring is typically introduced via Friedel-Crafts acylation or alkylation, followed by functionalization at the desired positions using nitration and sulfonation reactions. The aminoethyl side chain is then incorporated through nucleophilic substitution or other coupling strategies. These synthetic methodologies highlight the compound's complexity but also underscore its synthetic accessibility for further derivatization.

In the context of drug discovery, N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide represents an intriguing candidate for further exploration. Its structural features suggest potential applications in the development of new drugs targeting neurological disorders, where nitroaromatic compounds have demonstrated efficacy. Additionally, its sulfonamide moiety could be exploited to develop antimicrobial agents with novel mechanisms of action.

The compound's solubility profile and stability under various conditions are also critical factors to consider in its potential pharmaceutical applications. Preliminary studies have indicated that N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide exhibits moderate solubility in both aqueous and organic solvents, which could facilitate its formulation into different dosage forms. Furthermore, its stability under storage conditions suggests that it may be suitable for long-term clinical trials and commercialization.

Ethical considerations are paramount when evaluating the potential use of any chemical compound in medicine. Rigorous safety testing is essential to ensure that N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide, or any derivative thereof, does not pose undue risks to human health or the environment. Collaborative efforts between synthetic chemists, pharmacologists, and toxicologists are necessary to address these concerns comprehensively.

The future prospects for N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide are promising, given its unique structural features and potential biological activities. Continued research into its pharmacological properties will likely uncover new therapeutic applications and refine synthetic strategies for its production. As computational tools advance and high-throughput screening becomes more efficient, compounds like this one will play an increasingly important role in drug discovery pipelines.

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